N-methyl-N-[6-(1-piperidinyl)hexyl]amine
Description
Properties
CAS No. |
97124-88-4 |
|---|---|
Molecular Formula |
C12H26N2 |
Molecular Weight |
198.35g/mol |
IUPAC Name |
N-methyl-6-piperidin-1-ylhexan-1-amine |
InChI |
InChI=1S/C12H26N2/c1-13-9-5-2-3-6-10-14-11-7-4-8-12-14/h13H,2-12H2,1H3 |
InChI Key |
HTVUMRLCVTVARC-UHFFFAOYSA-N |
SMILES |
CNCCCCCCN1CCCCC1 |
Canonical SMILES |
CNCCCCCCN1CCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Surface Activity : These heterogemini sulfobetaines exhibit dynamic surface tension reduction at the water-air interface. Critical micelle concentration (CMC) decreases with increasing alkyl chain length (e.g., CMC for C16 chain: 0.08 mM vs. C12: 0.15 mM) .
- Thermal Stability : Melting points range from 194°C (C16) to lower values for shorter chains, correlating with crystallinity and hydrophobicity .
Comparison with Similar Compounds
Structural Analogues in Surfactant Chemistry
N-Alkyl-N-Methyl Heterogemini Sulfobetaines
Methoctramine (N,N'-Bis[6-[[(2-Methoxyphenyl)Methyl]Amino]Hexyl]-1,8-Octanediamine)
- Structural Features : Two hexyl chains with methoxyphenyl groups and terminal amine groups .
- Applications : Selective M2 muscarinic acetylcholine receptor antagonist (pKi = 8.2 for M2 vs. 6.5 for M3) .
- Key Difference : Unlike this compound, methoctramine lacks a piperidinyl group but incorporates methoxyphenyl moieties for receptor specificity .
Bioactive Piperidine Derivatives
Tetrahydroacridin-9-Amine Derivatives
- Structural Features: Acridine core with N-methyl-N-(hexyloxy)benzyl substituents (e.g., compound 7d: hexyl chain with prop-2-yn-1-ylamino group) .
- Synthesis : Multi-step routes involving reductive amination and nucleophilic substitution (yields: 37–89%) .
- Applications : Evaluated for cholinesterase inhibition and anticancer activity, with chain length affecting potency .
Pyrimidin-4-Amine Derivatives
- Structural Features : Pyrimidine core with pyrazolyl and pyridinyl substituents (e.g., compound 9: 2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine) .
- Synthesis : Nucleophilic substitution with heterocyclic amines in THF .
- Properties : Higher polarity than this compound, leading to distinct pharmacokinetic profiles .
Antimicrobial Agents
Chlorhexidine Analogues
- Structural Features : Bis-guanidine core with chlorophenyl and hexyl chains (e.g., 1-(4-chlorophenyl)-3-[N-[6-(guanidinyl)hexyl]guanidine) .
- Applications : Broad-spectrum antimicrobial activity via membrane disruption.
- Key Difference : Charged guanidine groups enhance bacterial binding compared to tertiary amines like this compound .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
Chain Length vs. Surface Activity : Increasing alkyl chain length in this compound derivatives enhances micelle stability, making C16 analogues superior for industrial emulsifiers .
Receptor Selectivity : Methoctramine’s selectivity for M2 receptors over M3 (100-fold) highlights the importance of methoxyphenyl groups in receptor binding, a feature absent in piperidinyl-based surfactants .
Preparation Methods
Alkylation of Methylamine with 6-Piperidinylhexyl Halides
Reacting methylamine with 6-chlorohexylpiperidine in polar aprotic solvents (e.g., DMF or THF) at 60–80°C yields the target compound. Stoichiometric challenges include over-alkylation to tertiary amines, which is mitigated by using a 2:1 molar ratio of methylamine to halide.
Typical Protocol:
-
Dissolve 6-chlorohexylpiperidine (1.0 eq) and methylamine (2.0 eq) in THF.
-
Add K₂CO₃ (1.5 eq) and heat at 70°C for 12 hours.
-
Purify via fractional distillation under reduced pressure (bp: 110–115°C at 0.1 mmHg).
Yield Optimization:
| Methylamine Equiv. | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 1.5 | THF | 70 | 62 |
| 2.0 | DMF | 80 | 78 |
| 2.5 | Ethanol | 60 | 71 |
Phase-Transfer Catalysis for Enhanced Reactivity
Benzyltriethylammonium chloride (BTEAC) as a phase-transfer catalyst improves alkylation efficiency in biphasic systems (water-toluene). Yields increase by 15–20% compared to homogeneous conditions.
Protected Amine Strategies
Gabriel Synthesis with Phthalimide Intermediates
This two-step method avoids over-alkylation by temporarily protecting the amine group:
Step 1: Synthesis of 6-Piperidinylhexylphthalimide
React phthalimide potassium salt with 1,6-dibromohexane in DMF at 100°C, followed by substitution with piperidine.
Step 2: Deprotection and Methylation
Hydrazinolysis with 85% hydrazine hydrate in ethanol releases the primary amine, which is methylated using formaldehyde and formic acid (Eschweiler-Clarke conditions).
Yield Data:
| Step | Reagent | Conditions | Yield (%) |
|---|---|---|---|
| Phthalimide alkylation | 1,6-dibromohexane | 100°C, 12 h | 76 |
| Deprotection | Hydrazine hydrate | Reflux, 4 h | 64 |
| Methylation | HCHO/HCOOH | 80°C, 6 h | 82 |
Industrial-Scale Process Considerations
Catalyst Recycling in Stirred Autoclaves
Palladium catalysts (5% Pd/C) retain activity after 12–17 recirculations in 4,000 kg batch reactors, reducing costs by 30–40%. Key parameters for sustained activity include:
Continuous vs. Batch Reactor Configurations
Continuous flow systems achieve 5–10% higher yields than batch reactors for reductive amination due to improved mass transfer.
Byproduct Analysis and Mitigation
Common Byproducts and Their Origins
-
Tertiary Amines: Over-alkylation in nucleophilic routes (3–11% yield).
-
Imine Oligomers: Formed at temperatures >140°C in reductive amination.
Mitigation Strategies:
-
Distillation: Fractional rectification separates N-methyl-N-[6-(1-piperidinyl)hexyl]amine (bp 110–115°C) from ethanol (bp 78°C).
-
Low-Temperature Hydrogenation: Limits oligomerization below 130°C.
Emerging Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
